molecular formula C11H16FN B1594432 (4-Fluorobenzyl)isobutylamine CAS No. 359446-04-1

(4-Fluorobenzyl)isobutylamine

Cat. No. B1594432
M. Wt: 181.25 g/mol
InChI Key: SOUYVJATMXDMQK-UHFFFAOYSA-N
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Description

“(4-Fluorobenzyl)isobutylamine” is a chemical compound with the CAS Number: 359446-04-1 . Its IUPAC name is N-(4-fluorobenzyl)-2-methyl-1-propanamine . It has a molecular weight of 181.25 .


Synthesis Analysis

A novel synthesis of 4-[18F]fluorobenzylamine ([18F]FBA) by means of transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile ([18F]FBN) has been described . This approach could successfully be extended to borohydride exchange resin (BER) enabling a viable option for use in automated syntheses .


Molecular Structure Analysis

The InChI code for “(4-Fluorobenzyl)isobutylamine” is 1S/C11H16FN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 . The InChI key is SOUYVJATMXDMQK-UHFFFAOYSA-N .

It should be stored at a temperature between 28 C .

Relevant Papers One relevant paper discusses the design, synthesis, and pharmacophore exploration of new molecules structurally characterized by the 4-fluorobenzylpiperazine fragment . Their inhibitory effects on Agaricus bisporus tyrosinase (AbTYR) were evaluated . This research could provide valuable insights into the potential applications of “(4-Fluorobenzyl)isobutylamine” and similar compounds.

Scientific Research Applications

Chemical Synthesis and Structural Characterization

(4-Fluorobenzyl)isobutylamine has been studied for its role in the chemical synthesis and structural characterization of various compounds. Elmas (2017) conducted research on the reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines, resulting in the formation of fully substituted tetrabenzylamino and other derivatives. These compounds' structural characterizations were confirmed using various techniques like mass spectrometry, Fourier transform infrared, and X-ray crystallography, indicating the versatility of (4-Fluorobenzyl)isobutylamine in synthetic chemistry (Elmas, 2017).

Novel Compound Synthesis

Lefrada et al. (2019) synthesized new asymmetric triazacyclohexanes compounds using 4-fluorobenzylamine. These compounds were characterized through various spectroscopic methods, demonstrating the potential of (4-Fluorobenzyl)isobutylamine in the creation of novel molecular structures (Lefrada et al., 2019).

Application in Peptide Synthesis

Perich and Johns (1991) explored the synthesis of casein-related peptides and phosphopeptides using 4-halobenzyl phosphoramidite reagents, including (4-Fluorobenzyl)isobutylamine. Their research demonstrated the compound's utility in the efficient phosphite-triester phosphorylation of isobutyl alcohol, contributing to advancements in peptide synthesis (Perich & Johns, 1991).

Synthesis of Radiotracers

The application of (4-Fluorobenzyl)isobutylamine in the synthesis of radiotracers has been explored by Way and Wuest (2013). They developed a fully automated synthesis method for 4-[18F]fluorobenzylamine, a critical building block in the synthesis of various F-labeled compounds. This research highlights the importance of (4-Fluorobenzyl)isobutylamine in nuclear medicine and biology (Way & Wuest, 2013).

Anticancer Activity

Song et al. (2005) synthesized α-amino fluorobenzyl-phosphonates containing isoxazole moiety and found that these compounds exhibit moderate anticancer activity in vitro. This research provides insight into the potential therapeutic applications of derivatives of (4-Fluorobenzyl)isobutylamine (Song et al., 2005).

Fluorogenic Detection in Microsequencing

Palacz et al. (1984) synthesized 4-(N-tertbutyloxycarbonylaminomethyl)-phenylisothiocyanate starting from 4-nitrobenzylamine, which is closely related to (4-Fluorobenzyl)isobutylamine. This derivative is used in microsequencing for fluorogenic detection, indicating the compound's utility in biochemical analyses (Palacz et al., 1984).

Quantitative Bioanalysis

Yang et al. (2005) developed a method for the determination of 4-fluorobenzyl chloride in human plasma, which is relevant to the study of (4-Fluorobenzyl)isobutylamine. This method involves chemical derivatization and high-performance liquid chromatography/tandem mass spectrometry, illustrating the compound's role in analytical chemistry (Yang et al., 2005).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUYVJATMXDMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359510
Record name (4-FLUOROBENZYL)ISOBUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorobenzyl)isobutylamine

CAS RN

359446-04-1
Record name (4-FLUOROBENZYL)ISOBUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-fluorobenzaldehyde (6.0 mL, 55.93 mmol), and isobutylamine (3.72 g, 50.85 mmol) in toluene (30 mL) was heated at reflux using Dean-Stark apparatus of 5 hours. The mixture was stood at ambient temperature for 18 hours then cooled in an ice-bath. Sodium borohydride (2.89 g, 76.28 mmol) was added followed by MeOH (5 mL). After 1 hour at 0° C. the reaction was quenched with 1M HCl, basified with a saturated solution of NaHCO3 and extracted into EtOAc (3×). The combined extracts were washed with brine, dried over Na2SO4 and concentrated under vacuum. Purification by silica gel column chromatography (0-10% MeOH in DCM) afforded the title compound (6.98 g, 76%) as a colourless oil. 1H NMR (300 MHz, CDCl3) δ 7.28 (m, 2H), 7.00 (m, 2H), 3.74 (s, 2H), 2.42 (d, J=6.8 Hz, 2H), 1.76 (m, 1H), 0.91 (d, J=6.6 Hz, 6H).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Schell, MP Richards, K Hanson… - Journal of …, 2005 - ACS Publications
A solid-phase synthesis of trisubstituted 1H-pyrido[2,3-d]pyrimidin-4-ones has been developed. The synthesis utilizes solid-phase bound N-2,6-dichloronicotinoyl-1H-benzotriazole-1-…
Number of citations: 19 pubs.acs.org

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